![molecular formula C13H5ClF3N5 B2584343 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338793-43-4](/img/structure/B2584343.png)
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
This compound is a halogenated pyridine derivative . It is a part of the pyrazolo[1,5-a]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular weight of this compound is 323.66 . The InChI code is 1S/C13H5ClF3N5/c14-10-1-9 (13 (15,16)17)5-19-11 (10)8-3-20-12-7 (2-18)4-21-22 (12)6-8/h1,3-6H .Chemical Reactions Analysis
The compound undergoes a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis
The compound is a colorless solid . It has a molecular weight of 323.66 . The storage temperature is 28 C .Scientific Research Applications
Estrogen Receptor Modulation
- PHTPP is a selective estrogen receptor β (ERβ) full antagonist with remarkable selectivity (36-fold) for ERβ over ERα . This property allows researchers to distinguish between the activities of these two estrogen receptors.
Cancer Chemotherapy
- Monastrol , a potential chemotherapeutic agent, acts as an inhibitor of mitotic kinesin. Researchers have explored its synthesis using Lewis acid promoters, including PHTPP . Investigating its efficacy in cancer treatment is an exciting avenue.
Fluorescent Probes
- PHTPP -based fluorophores exhibit excellent photobleaching performance. After continuous excitation, their fluorescence intensities decrease significantly, making them promising candidates for imaging applications .
Synthetic Routes
- Efficient synthetic routes to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives (including PHTPP ) have been reported. These involve Suzuki–Miyaura cross-coupling reactions, providing access to diverse derivatives for further investigation .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .
Biochemical Pathways
The inhibition of CDK2 by 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile affects the cell cycle progression . This disruption can lead to the induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is the significant inhibition of cell growth . This is achieved through the alteration in cell cycle progression and the induction of apoptosis within cells .
properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF3N5/c14-10-1-9(13(15,16)17)5-19-11(10)8-3-20-12-7(2-18)4-21-22(12)6-8/h1,3-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHZNXLQPHCDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CN3C(=C(C=N3)C#N)N=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
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